molecular formula C17H13ClF4N4O B14923438 3-chloro-5-(4-fluorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-fluorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14923438
M. Wt: 400.8 g/mol
InChI Key: ZCLVZTJZDVHKCR-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a trifluoromethyl group, a chloro substituent, and a fluorophenyl group. These structural elements contribute to its significant chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 5-amino-1H-pyrazole-4-carboxamide with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by chlorination and subsequent functional group modifications, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anticancer properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the isopropyl group and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13ClF4N4O

Molecular Weight

400.8 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H13ClF4N4O/c1-8(2)23-16(27)14-13(18)15-24-11(9-3-5-10(19)6-4-9)7-12(17(20,21)22)26(15)25-14/h3-8H,1-2H3,(H,23,27)

InChI Key

ZCLVZTJZDVHKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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